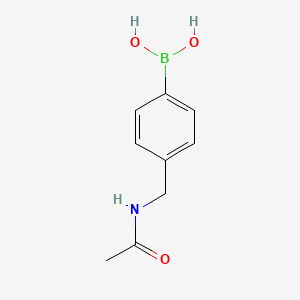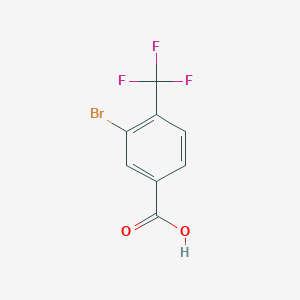
3-Brom-4-(trifluormethyl)benzoesäure
Übersicht
Beschreibung
3-Bromo-4-(trifluoromethyl)benzoic acid, also known as 3-BTFBA, is a widely used organic compound in the field of organic synthesis. It is a brominated derivative of benzoic acid, with a trifluoromethyl group attached to the fourth carbon. 3-BTFBA is a versatile reagent that can be used in a variety of synthetic transformations and applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Biphenylamiden
“3-Brom-4-(trifluormethyl)benzoesäure” kann zur Synthese von Biphenylamiden verwendet werden . Biphenylamide sind eine Klasse organischer Verbindungen, die potenzielle Anwendungen in verschiedenen Bereichen haben, darunter die pharmazeutische Chemie und die Materialwissenschaften.
Synthese von 2-Benzazepin-4-essigsäurederivaten
Diese Verbindung wurde als Ausgangsmaterial bei der Synthese von 2-Benzazepin-4-essigsäurederivaten verwendet . Diese Derivate sind dafür bekannt, eine Vielzahl von biologischen Aktivitäten aufzuweisen, darunter entzündungshemmende, krampflösende und antipsychotische Wirkungen.
Synthese von O-Spiro C-Aryl-Glucosiden
“this compound” kann auch zur Synthese von O-Spiro C-Aryl-Glucosiden verwendet werden . Diese Verbindungen sind in der pharmazeutischen Chemie von Interesse aufgrund ihrer potenziellen therapeutischen Wirkungen.
Katalytisches Mittel
Es kann als Katalysator verwendet werden . In der Chemie sind Katalysatoren Stoffe, die die Geschwindigkeit einer chemischen Reaktion erhöhen, ohne selbst eine dauerhafte chemische Veränderung zu erfahren.
Petrochemisches Additiv
Diese Verbindung kann als Additiv in der petrochemischen Industrie verwendet werden . Additive sind Stoffe, die Produkten in kleinen Mengen zugesetzt werden, um bestimmte Eigenschaften zu erreichen oder bestehende Eigenschaften zu verbessern.
Synthese von Salicylanilid-4-(trifluormethyl)benzoaten
“this compound” wurde bei der Synthese von Salicylanilid-4-(trifluormethyl)benzoaten verwendet . Diese Verbindungen haben potenzielle Anwendungen in der pharmazeutischen Chemie.
Interner Standard in der GC/MS-Analyse
Es wurde als interner Standard bei der Ultraspurenanalyse von fluorierten aromatischen Carbonsäuren mittels GC/MS-Methode verwendet . Ein interner Standard in der analytischen Chemie ist eine chemische Substanz, die in einer konstanten Menge zu Proben, der Blindprobe und den Kalibrierstandards in einer chemischen Analyse hinzugefügt wird. Diese Substanz kann dann zur Kalibrierung verwendet werden, indem das Verhältnis des Analytsignals zum internen Standardsignal als Funktion der Analytkonzentration der Standards aufgetragen wird. Dieses Verfahren kann zufällige instrumentelle Fehler korrigieren.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPWXHFRGDHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624946 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581813-17-4 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
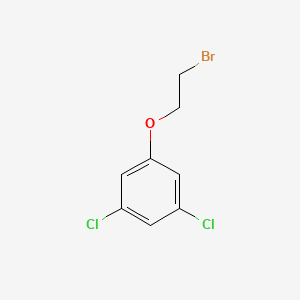


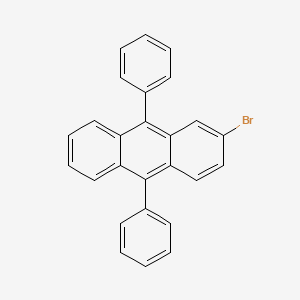
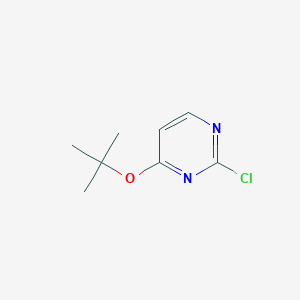


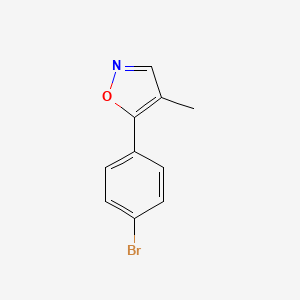
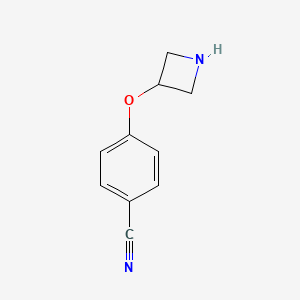

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)
